molecular formula C17H17N3O3S2 B11212206 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

Cat. No.: B11212206
M. Wt: 375.5 g/mol
InChI Key: KINDXIQXJUBOMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the quinazolinone class, characterized by a bicyclic scaffold comprising fused benzene and pyrimidine rings. Key structural features include:

  • Quinazolin-4-one core: Provides a planar aromatic system critical for intermolecular interactions.
  • 3-(2-Methoxyethyl) substituent: A flexible alkoxy chain that may influence solubility and conformational dynamics.
  • N-(Thiophen-2-ylmethyl)carboxamide: A heteroaromatic (thiophene) group attached via a methylene linker, contributing to lipophilicity and π-stacking interactions.

The compound’s synthesis likely involves condensation of a 7-carboxamide precursor with thiophen-2-ylmethyl amine, followed by functionalization of the quinazolinone core. While direct synthesis data are unavailable, analogous methods from sulfonamide-containing quinazolinones (e.g., compounds 5–10 in ) suggest reflux conditions and characterization via IR, NMR, and MS .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C17H17N3O3S2/c1-23-7-6-20-16(22)13-5-4-11(9-14(13)19-17(20)24)15(21)18-10-12-3-2-8-25-12/h2-5,8-9H,6-7,10H2,1H3,(H,18,21)(H,19,24)

InChI Key

KINDXIQXJUBOMQ-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CS3)NC1=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a quinazoline derivative with a thiophene-containing aldehyde under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxyethyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate (K2CO3) are used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various alkyl or aryl-substituted derivatives.

Scientific Research Applications

3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-[(thiophen-2-yl)methyl]-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. These interactions can lead to the inhibition of biochemical pathways involved in inflammation, cancer cell proliferation, or microbial growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Quinazolinone vs. Other Heterocycles

  • 1H-Naphtho[2,3-d]imidazol-3-ium Derivatives (): These compounds feature a naphthoimidazolium core instead of quinazolinone. Substituents like methoxyethyl or pyridinylmethyl (e.g., 5k–5m) enhance cationic character, differing from the neutral quinazolinone. Such structural divergence reduces direct comparability but highlights the role of electron-withdrawing groups (e.g., sulfanylidene) in stabilizing charge distribution .
  • 1,2,4-Triazole-3(4H)-thiones (): Compounds like 7–9 exhibit a triazole-thione scaffold.

Substituent-Based Comparisons

Table 1: Key Analogues and Their Properties
Compound Name / Source Core Structure Substituents (Position) Melting Point (°C) Notable Properties
Target Compound Quinazolin-4-one 3-(2-Methoxyethyl), N-(thiophen-2-ylmethyl) Not reported Thione moiety; thiophene for lipophilicity
Compound 5 () Quinazolin-4-one 3-(4-Sulfamoylphenyl), N-phenyl 269.0 High yield (87%); sulfonamide enhances H-bonding
Compound 8 () Quinazolin-4-one 3-(4-Sulfamoylphenyl), N-4-tolyl 315.5 Highest melting point (315.5°C); para-methyl boosts crystallinity
Compound 5i () Naphthoimidazolium 3-(3-Methoxybenzyl), 1-(2-methoxyethyl) Not reported Cationic core; methoxy groups improve solubility
Compound 7 () 1,2,4-Triazole-3(4H)-thione 4-(2,4-Difluorophenyl) Not reported Exists in thione tautomer; lacks fused aromaticity
Key Observations:
  • Impact of N-Substituents :

    • The target compound’s N-(thiophen-2-ylmethyl) group introduces heteroaromaticity, contrasting with N-phenyl or N-tolyl in compounds. Thiophene’s electron-rich nature may enhance binding to biological targets (e.g., kinases) compared to purely aliphatic or phenyl groups .
    • Sulfamoylphenyl substituents () increase polarity and hydrogen-bonding capacity, whereas the target compound’s methoxyethyl group balances lipophilicity and flexibility .
  • Thermal Properties: Quinazolinones with bulky substituents (e.g., Compound 8, ) exhibit higher melting points (>300°C) due to improved crystal packing. The target compound’s melting point is unreported but likely lower due to the less rigid thiophen-2-ylmethyl group .
  • Spectral Signatures :

    • C=S Stretching : Observed at ~1250 cm⁻¹ in both the target compound and 1,2,4-triazole-thiones (), confirming thione tautomer dominance .
    • NH Absorption : In compounds, NH bands at 3150–3319 cm⁻¹ align with the target compound’s expected NH vibrations .

Biological Activity

The compound 3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-N-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide is part of a larger class of quinazoline derivatives, which have garnered attention for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure features a quinazoline core with a methoxyethyl substituent and a thiophenyl group, contributing to its potential biological activity. The molecular formula is C18H16N3O3SC_{18}H_{16}N_3O_3S, and it possesses unique functional groups that may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of quinazoline derivatives. For example, in vitro assays demonstrated that related compounds exhibit significant cytotoxic effects against various human cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and PC3 (prostate cancer) . The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 0.07 μM to 10.8 μM , indicating potent activity compared to standard chemotherapeutics like etoposide (IC50: 1.97 μM to 3.08 μM) .

CompoundCell LineIC50 (μM)
7gMCF70.07
7hPC30.15
EtoposideMCF71.97

The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of specific enzymes or receptors associated with tumor growth and survival. Molecular docking studies indicated that these compounds interact favorably with the epidermal growth factor receptor (EGFR), a common target in cancer therapy . The binding energies observed ranged from −9.00 to −9.67 kcal/mol , suggesting strong affinities for the target compared to etoposide .

Anti-inflammatory Activity

In addition to anticancer properties, quinazoline derivatives have demonstrated anti-inflammatory effects. Compounds structurally similar to our compound were shown to inhibit paw edema in animal models significantly, suggesting potential use in treating inflammatory conditions . The most active compounds in related studies exhibited an anti-inflammatory activity percentage (AA) of 53.41% , indicating considerable efficacy .

Case Studies and Research Findings

  • In Vitro Cytotoxicity Study : A study investigating various quinazoline derivatives found that several showed promising cytotoxicity against multiple cancer cell lines, with some derivatives demonstrating enhanced apoptotic activity . The results suggest that modifications to the quinazoline structure can significantly impact biological activity.
  • Docking Studies : In silico molecular docking studies provided insights into how these compounds interact at the molecular level with targets like EGFR, reinforcing the potential for developing targeted therapies based on these structures .
  • ADME Analysis : The absorption, distribution, metabolism, and excretion (ADME) properties of these compounds were analyzed, predicting that oral bioavailability could exceed 85% , which is favorable for therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.